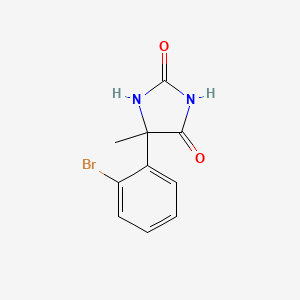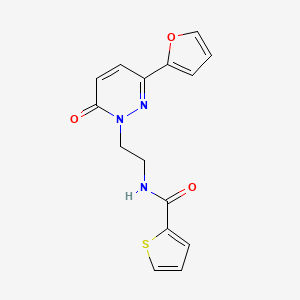![molecular formula C22H18FN3O B2586280 [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone CAS No. 402951-35-3](/img/structure/B2586280.png)
[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone is a useful research compound. Its molecular formula is C22H18FN3O and its molecular weight is 359.404. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Behavior
Research on unsymmetrical organoboron complexes, including those related to the chemical structure , highlights the synthesis and photophysical properties of compounds with strong absorptions across the UV-Vis spectrum. These studies showcase the potential for applications in bioorthogonal chemistry due to their strong emissive qualities and high quantum yields in both organic solvents and water, suggesting utility in biological imaging and diagnostics (Garre et al., 2019).
Molecular Conformations and Hydrogen Bonding
The structural analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines provides insights into their molecular conformations and hydrogen bonding patterns. This research contributes to the understanding of the chemical and physical properties of pyrazolopyridine derivatives, which could inform the design of new materials and molecules for various scientific applications (Sagar et al., 2017).
Anticancer Activity
Studies on fluorinated benzo[b]pyran derivatives, which share structural similarities with the compound of interest, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These findings suggest that modifications to the pyrazolopyridine core could yield compounds with significant therapeutic potential (Hammam et al., 2005).
Novel Synthesis Approaches
Research on the synthesis of derivatives, such as 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, highlights innovative approaches to creating compounds for imaging dopamine D4 receptors. These methods contribute to the development of radiopharmaceuticals for neurological research (Eskola et al., 2002).
Fluorescent pH Sensor
A study on the construction of fluorescent pH sensors from heteroatom-containing luminogens demonstrates the utility of pyrazolopyridine derivatives in environmental and biological sensing applications. The ability to reversibly switch emission states through protonation and deprotonation processes underscores the versatility of these compounds in chemosensor design (Yang et al., 2013).
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-8-10-16(11-9-15)20-13-21(18-6-2-3-7-19(18)23)26(25-20)22(27)17-5-4-12-24-14-17/h2-12,14,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQHEHIHADTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
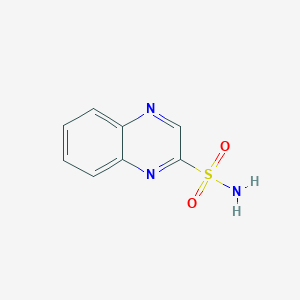
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
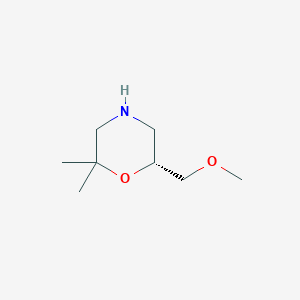
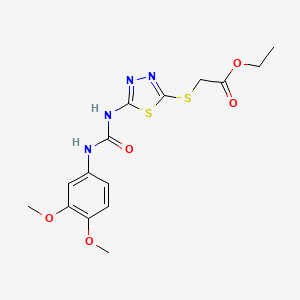
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
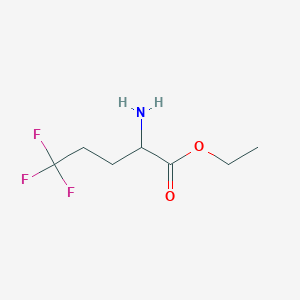
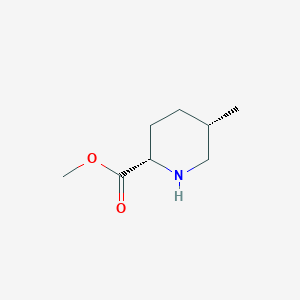
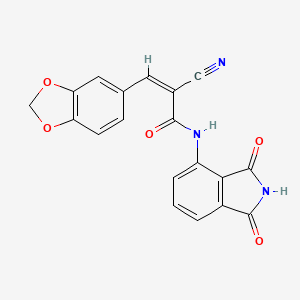
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)
